2-Butoxyethylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40757. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-butoxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-2-3-5-8-6-4-7/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFBKUYFMLNOLOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80212785 | |

| Record name | 2-Butoxyethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6338-52-9 | |

| Record name | 2-Butoxyethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6338-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butoxyethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006338529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6338-52-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40757 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butoxyethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-butoxyethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.116 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Butoxyethylamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UGV493Z3RE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Butoxyethylamine

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the physicochemical properties of 2-Butoxyethylamine (CAS No. 6338-52-9), a bifunctional molecule featuring both a primary amine and an ether linkage. This document is structured to serve as a critical resource for researchers, scientists, and professionals in drug development and chemical synthesis. We will delve into the molecular structure, core physical and chemical characteristics, spectroscopic profile, and established analytical methodologies for this compound. The guide emphasizes the causality behind experimental choices and provides validated protocols, ensuring a blend of theoretical knowledge and practical, field-proven insights. All data and protocols are grounded in authoritative references to uphold the highest standards of scientific integrity.

Molecular Identity and Structure

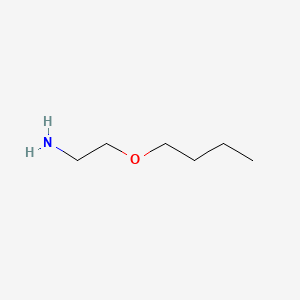

This compound is an organic compound with the linear formula C₆H₁₅NO.[1] Its structure incorporates a butyl ether group and a primary amine, which dictate its chemical behavior and physical properties. The presence of both a hydrogen bond donor (the -NH₂) and acceptor (the ether oxygen and the amine nitrogen) contributes significantly to its solubility and reactivity profile.

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers and Descriptors

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 6338-52-9 | [1] |

| Molecular Formula | C₆H₁₅NO | [1] |

| Molecular Weight | 117.19 g/mol | [1] |

| InChIKey | BFBKUYFMLNOLOQ-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CCCCOCCN | N/A |

Core Physicochemical Properties

The physicochemical properties of this compound are summarized below. These values are critical for predicting its behavior in various solvents, its environmental fate, and its suitability for specific chemical reactions.

Table 2: Summary of Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Appearance | Clear, colorless liquid | [2][3] |

| Boiling Point | 158.3 °C at 760 mmHg | [1] |

| Density | 0.851 g/cm³ | [1] |

| Flash Point | 43 °C | [1] |

| Water Solubility | Miscible | [3][4] |

| pKa | ~9.9 (Estimated based on similar amines) | [3][4] |

| logP (Octanol/Water) | 0.29 (Estimated for similar structure) |[3] |

Spectroscopic Profile

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound.

Mass Spectrometry (MS)

In mass spectrometry, primary amines like this compound undergo characteristic α-cleavage, where the C-C bond nearest the nitrogen atom is broken. This results in a resonance-stabilized, nitrogen-containing cation.[5][6] For this compound, the most prominent fragmentation would be the loss of a propyl group from the ether side, leading to a fragment ion. The presence of a single nitrogen atom means the molecule adheres to the Nitrogen Rule , which states that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight.[5][7]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by several key absorptions:

-

N-H Stretching: As a primary amine, it will exhibit a pair of medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching modes.[6][8]

-

C-H Stretching: Strong absorptions will be present in the 2850-3000 cm⁻¹ range from the alkyl C-H bonds.

-

N-H Bending (Scissoring): A characteristic absorption for primary amines is found between 1550 and 1650 cm⁻¹.[8]

-

C-O-C Stretching: A strong, prominent band for the ether linkage will appear in the 1000-1250 cm⁻¹ region.[8]

-

C-N Stretching: This absorption for aliphatic amines is typically found between 1000 and 1250 cm⁻¹.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides a distinct fingerprint. The N-H protons typically appear as a broad signal between 0.5-5.0 ppm, and this signal will disappear upon the addition of D₂O due to proton-deuterium exchange.[6][8] The protons on the carbons adjacent to the nitrogen (~2.3-3.0 ppm) and the ether oxygen (~3.4-4.0 ppm) will be deshielded and appear downfield.[8]

-

¹³C NMR: Carbons directly bonded to the electronegative nitrogen and oxygen atoms will be shifted downfield, typically appearing in the 10-65 ppm range for C-N and slightly further for C-O.[8]

Analytical Methodologies and Protocols

The quantification and identification of this compound in various matrices, such as biological fluids or environmental samples, often require chromatographic methods. Gas chromatography (GC) is a well-established technique for this purpose.[9]

Rationale for Method Selection: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the analysis of this compound and related compounds due to its high sensitivity and selectivity.[9][10] However, the polarity of the primary amine group can lead to poor peak shape and interactions with the GC column. To overcome this, a derivatization step is often employed. This process replaces the active hydrogen on the amine with a less polar group, increasing the analyte's volatility and thermal stability, which results in improved chromatographic performance.[10][11]

Protocol: GC-MS Analysis of this compound in an Aqueous Matrix

This protocol is a representative method adapted from established procedures for analyzing similar compounds in biological and environmental samples.[10]

Objective: To quantify the concentration of this compound in a water-based sample.

Materials:

-

This compound standard

-

Internal Standard (e.g., a deuterated analog or a structurally similar amine)

-

Derivatizing Agent: Pentafluorobenzoyl chloride (PFBCI) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

-

Organic Solvent (e.g., Dichloromethane, Ethyl Acetate)

-

Anhydrous Sodium Sulfate

-

pH Buffers and Reagents (e.g., HCl, NaOH)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Sample Preparation: To 1 mL of the aqueous sample in a glass vial, add a known amount of the internal standard. Adjust the pH to >10 with NaOH to ensure the amine is in its free base form.

-

Liquid-Liquid Extraction: Add 2 mL of Dichloromethane and vortex for 2 minutes to extract the this compound. Centrifuge to separate the layers.

-

Solvent Collection: Carefully transfer the organic (bottom) layer to a clean vial. Repeat the extraction twice more and combine the organic extracts.

-

Causality Note: Repeating the extraction ensures a high recovery rate of the analyte from the aqueous matrix.

-

-

Drying: Pass the combined organic extract through a small column of anhydrous sodium sulfate to remove any residual water, which could interfere with the derivatization step.

-

Derivatization: Add the derivatizing agent (e.g., 50 µL of PFBCI) to the dried extract. Cap the vial tightly and heat at 60-70°C for 30 minutes.

-

Causality Note: Heating accelerates the reaction between the amine and the derivatizing agent, ensuring complete conversion to the more volatile derivative.

-

-

Final Preparation: Cool the sample to room temperature. The sample is now ready for injection into the GC-MS.

-

GC-MS Conditions:

-

Injector Temperature: 250°C

-

Oven Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 15°C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Ion Source: Electron Ionization (EI) at 70 eV.

-

Detection Mode: Scan mode for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.

-

Caption: Workflow for the GC-MS analysis of this compound.

Synthesis and Chemical Reactivity

Synthetic Routes

Industrially, 2-alkoxyethylamines can be synthesized via the high-temperature dehydration reaction between an ethylene glycol monoalkyl ether and ammonia, often using a catalyst like nickel or alumina.[12][13] This process, however, can have moderate yields and requires stringent conditions.[13]

Caption: Synthesis of this compound via amination.

Reactivity Profile

The primary amine group makes this compound a versatile nucleophile and base. It readily participates in reactions typical of primary amines, such as:

-

Amide Formation: Reacts with carboxylic acids, acyl chlorides, or anhydrides to form N-substituted amides.

-

Alkylation: Can be further alkylated to form secondary and tertiary amines.

-

Schiff Base Formation: Condenses with aldehydes and ketones to form imines (Schiff bases).

Safety and Handling

This compound is classified as a hazardous substance. It is a flammable liquid and vapor and is corrosive, capable of causing severe skin burns and eye damage.[14][15] It may also be harmful if swallowed or in contact with skin.[14]

-

Handling: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields or a face shield, and protective clothing.[16] Handle only in a well-ventilated area or under a chemical fume hood. Keep away from heat, sparks, open flames, and other ignition sources.[14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14][17] Keep in a designated flammables area, locked up, and away from incompatible materials such as strong oxidizing agents.[15]

-

First Aid: In case of contact with eyes or skin, flush immediately and continuously with water for at least 15 minutes and seek immediate medical attention.[17] If inhaled, move the person to fresh air. If swallowed, rinse the mouth but do NOT induce vomiting; call a poison center or physician immediately.[14]

References

-

Analytical Methods for 2-Butoxyethanol. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]

-

2-BUTOXYETHANOL EXTRA PURE - Loba Chemie. (n.d.). Loba Chemie. [Link]

-

The Study of Physicochemical Properties of Binary Liquid Mixtures. (2018). ResearchGate. [Link]

-

Table 6-1, Analytical Methods for Determining 2-Butoxyethanol... in Biological Samples. (n.d.). NCBI. [Link]

-

Reference method for the analysis of 2-butoxyethanol (2-BE)... (n.d.). Government of Canada. [Link]

-

Hildenbrand, S., et al. (2000). New methods for determination of 2-butoxyethanol... PubMed. [Link]

-

2-Methoxyethylamine | C3H9NO | CID 8018. PubChem. [Link]

-

2-METHOXYETHYLAMINE|109-85-3. LookChem. [Link]

-

Spectroscopy of Amines. (2024). Chemistry LibreTexts. [Link]

-

2-Ethoxyethylamine. NIST WebBook. [Link]

-

Spectroscopy of Amines. (2023). OpenStax. [Link]

-

Synthesis of secondary and tertiary amines. Organic Chemistry Portal. [Link]

-

Spectroscopy of Amines. (2024). Chemistry LibreTexts. [Link]

- Method for preparing 2-methoxy ethylamine...

-

2-Methoxyethylamine. ChemBK. [Link]

- Synthesis method of 2-(2-methoxyphenoxy) ethylamine.

-

Chemical Properties of Ethanamine, 2-methoxy-. Cheméo. [Link]

-

2-Methoxyethylamine (CAS 109-85-3) Industry Research 2025. bcr-dr.com. [Link]

-

2-Methoxyethanol | C3H8O2 | CID 8019. PubChem. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 2-Methoxyethylamine | C3H9NO | CID 8018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. 2-METHOXYETHYLAMINE | 109-85-3 [chemicalbook.com]

- 5. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. Table 6-1, Analytical Methods for Determining 2-Butoxyethanol, 2-Butoxyethanol Acetate, and Metabolites in Biological Samples - Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. New methods for determination of 2-butoxyethanol, butoxyacetaldehyde and butoxyacetic acid in aqueous systems, with special reference to cell culture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Page loading... [wap.guidechem.com]

- 13. CN109678734B - Method for preparing 2-methoxy ethylamine by directly catalyzing and aminating ethylene glycol monomethyl ether - Google Patents [patents.google.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. lobachemie.com [lobachemie.com]

- 17. static.cymitquimica.com [static.cymitquimica.com]

2-Butoxyethylamine CAS number and identifiers

An In-depth Technical Guide to 2-Butoxyethylamine

This guide provides a comprehensive technical overview of this compound, a bifunctional molecule of interest to researchers in organic synthesis, materials science, and drug discovery. We will delve into its core identifiers, physicochemical properties, synthetic routes, analytical methodologies, and safety protocols, grounding the discussion in established scientific principles and field-proven insights.

Core Identification and Chemical Profile

This compound, systematically known as 2-butoxyethanamine, is a primary amine featuring a butyl ether group. This unique structure imparts both lipophilic (butyl chain) and hydrophilic (amine and ether oxygen) characteristics, making it a versatile intermediate and building block. Its identity is unequivocally established by a set of unique identifiers.

Key Identifiers

A summary of the primary chemical identifiers for this compound is presented below. These numbers are critical for database searches, regulatory compliance, and procurement.

| Identifier | Value | Authority/Source |

| CAS Number | 6338-52-9 | Chemical Abstracts Service[1][2] |

| IUPAC Name | 2-butoxyethanamine | International Union of Pure and Applied Chemistry[1] |

| Molecular Formula | C₆H₁₅NO | PubChem[1][2][3] |

| EC Number | 228-728-6 | European Community[1] |

| PubChem CID | 80643 | National Institutes of Health[1] |

Physicochemical Properties

The molecule's behavior in chemical and biological systems is dictated by its physical and chemical properties. These computed properties provide a baseline for predicting its solubility, reactivity, and membrane permeability.

| Property | Value | Unit | Source |

| Molecular Weight | 117.19 | g/mol | PubChem[1] |

| Monoisotopic Mass | 117.115364102 | Da | PubChem[1] |

| XLogP3 | 0.6 | PubChem (Predicted)[3] | |

| Hydrogen Bond Donor Count | 1 | PubChem[1] | |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] | |

| Rotatable Bond Count | 5 | PubChem[1] | |

| Polar Surface Area | 35.3 | Ų | PubChem[1] |

Synthesis Pathway: Catalytic Reductive Amination

The most industrially scalable and efficient method for producing alkoxyethylamines is through the catalytic reductive amination of the corresponding alcohol. For this compound, the precursor is the readily available 2-Butoxyethanol. This process involves a direct reaction with ammonia and hydrogen over a heterogeneous catalyst.

The causality behind this choice is clear: it is a high-atom-economy, single-step process that avoids complex protection/deprotection schemes common in laboratory-scale syntheses like the Gabriel or Mitsunobu reactions.[4] The catalyst, typically a nickel or cobalt-based formulation, facilitates the initial dehydrogenation of the alcohol to an aldehyde intermediate, which then reacts with ammonia to form an imine. This imine is subsequently hydrogenated in-situ to yield the final primary amine.[5]

Experimental Protocol: Catalytic Amination

This protocol is adapted from established industrial methods for analogous compounds.[4]

-

Catalyst Activation: The heterogeneous catalyst (e.g., Raney Nickel or a supported cobalt catalyst) is activated under a hydrogen stream within a fixed-bed reactor at elevated temperatures (200-250°C). This step is crucial for ensuring maximum catalytic activity.

-

Reagent Feed: A molar excess of ammonia, along with hydrogen gas and vaporized 2-Butoxyethanol, are continuously fed into the preheater and then passed through the fixed-bed reactor. The reaction is maintained at high pressure (30-200 bar) and elevated temperature (180-240°C) to favor the forward reaction and maintain the reagents in the gas phase.

-

Product Condensation: The gaseous mixture exiting the reactor is cooled in a condenser. Unreacted ammonia and hydrogen are typically separated and recycled to improve process efficiency.

-

Purification: The condensed liquid phase contains the desired this compound, water, unreacted 2-Butoxyethanol, and potential secondary amine byproducts. This mixture is purified via fractional distillation. The lower boiling point of this compound allows for its separation from the higher-boiling alcohol precursor and byproducts.

Caption: Workflow for the synthesis of this compound via catalytic amination.

Applications in Research and Drug Development

While specific applications for this compound are not extensively documented in peer-reviewed literature, its structure is analogous to other alkoxyethylamines like 2-methoxyethylamine and 2-ethoxyethylamine, which are valuable building blocks in medicinal chemistry.[4][5] The primary amine serves as a reactive handle for derivatization, while the flexible ether linkage and butyl group can be used to modulate a compound's physicochemical properties.

Potential Roles:

-

Linker/Spacer Moiety: In the design of complex molecules like antibody-drug conjugates (ADCs) or PROTACs, the butoxyethyl group can serve as a flexible, moderately lipophilic linker connecting a payload to a targeting moiety.

-

Solubility and Permeability Modulation: The incorporation of the this compound scaffold into a drug candidate can fine-tune its properties. The ether and amine groups can improve aqueous solubility, while the butyl chain enhances lipophilicity, potentially improving membrane permeability. This balance is critical for optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[4]

-

Intermediate for Heterocycle Synthesis: The primary amine is a key nucleophile for constructing various nitrogen-containing heterocyclic rings, which are privileged structures in many approved drugs.

Analytical Methodologies

The quantitative and qualitative analysis of this compound relies on standard chromatographic techniques. Given its basicity and volatility, gas chromatography (GC) is the preferred method, often coupled with a mass spectrometry (MS) or flame ionization detector (FID). Analysis may be performed on the neat compound or on biological matrices to study reaction kinetics or metabolic fate.

The analytical challenge often lies in sample preparation, especially from complex aqueous matrices like cell culture media or urine.[6] A robust protocol involves liquid-liquid extraction followed by derivatization to enhance volatility and improve chromatographic peak shape.

Experimental Protocol: GC-MS Quantification

This protocol is based on established methods for analyzing related compounds in biological or environmental samples.[7][8]

-

Sample Preparation (Aqueous Matrix):

-

To 1 mL of the aqueous sample, add an appropriate internal standard (e.g., an isotopically labeled analog or a homolog like 2-propoxyethylamine).

-

Adjust the sample pH to >11 with NaOH to ensure the amine is in its free base form, maximizing extraction efficiency.

-

Perform liquid-liquid extraction by adding 2 mL of a nonpolar organic solvent (e.g., ethyl acetate or dichloromethane), vortexing for 2 minutes, and centrifuging to separate the layers.

-

Carefully transfer the organic layer to a clean vial. Repeat the extraction twice more and combine the organic phases.

-

-

Derivatization (Optional but Recommended):

-

To the combined organic extract, add a derivatizing agent such as pentafluorobenzoyl chloride. This agent reacts with the primary amine to form a stable, highly electronegative amide.

-

The rationale for this step is twofold: it increases the molecular weight, moving the mass fragments to a cleaner region of the mass spectrum, and the fluorine atoms significantly enhance sensitivity for an electron capture detector (ECD) if used.[8]

-

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

-

Use a temperature program that starts at a low temperature (e.g., 60°C) and ramps to a high temperature (e.g., 280°C) to ensure separation from solvent and other matrix components.

-

Set the mass spectrometer to scan a relevant mass range or to use selected ion monitoring (SIM) for the highest sensitivity and specificity, targeting the molecular ion and key fragments of the derivatized analyte.

-

Caption: General workflow for the GC-MS analysis of this compound.

Safety, Handling, and Toxicology

This compound is classified as a hazardous chemical and must be handled with appropriate precautions. The primary hazards are flammability and corrosivity.

GHS Hazard Classification

Based on available safety data sheets, this compound presents the following hazards:[1][9]

-

Flammable Liquid and Vapor (H226): Keep away from heat, sparks, open flames, and hot surfaces.[1][9]

-

Causes Severe Skin Burns and Eye Damage (H314): Avoid all contact with skin and eyes. Causes chemical burns.[1][9]

-

May Cause Respiratory Irritation (H335): Use only in a well-ventilated area, preferably a chemical fume hood.[1]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this chemical within a certified chemical fume hood to prevent inhalation of vapors.

-

Personal Protective Equipment:

-

Gloves: Wear chemically resistant gloves (e.g., nitrile or neoprene).

-

Eye Protection: Use chemical safety goggles and a face shield.

-

Clothing: A flame-retardant lab coat and closed-toe shoes are mandatory.[9]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[9]

Toxicological Insights

While specific toxicological data for this compound is limited, the profile of its parent compound, 2-Butoxyethanol, is well-studied. 2-Butoxyethanol is known to cause hemolysis (destruction of red blood cells) and can have effects on the central nervous system, kidneys, and liver.[10] It is metabolized in the body to 2-butoxyacetic acid, the primary toxic metabolite.[6] Researchers should consider the possibility of similar metabolic pathways and potential toxicities when working with this compound.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80643, this compound. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C6H15NO). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61498138, Ethyl 2-(2-butoxyethylamino)propanoate. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1998). Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Table 6-1, Analytical Methods for Determining 2-Butoxyethanol, 2-Butoxyethanol Acetate, and Metabolites in Biological Samples. Retrieved from [Link]

-

Environment and Climate Change Canada. (2007). Reference method for the analysis of 2-butoxyethanol (2-BE) and other glycol ethers (GEs) in selected products. Retrieved from [Link]

-

Hildenbrand, S., et al. (2000). New methods for determination of 2-butoxyethanol, butoxyacetaldehyde and butoxyacetic acid in aqueous systems, with special reference to cell culture conditions. Archives of Toxicology, 74(5), 255-260. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1998). Public Health Statement for 2-Butoxyethanol and 2-Butoxyethanol Acetate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8018, 2-Methoxyethylamine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15651, 2-Phenoxyethanamine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74896, 2-Methoxyphenethylamine. Retrieved from [Link]

Sources

- 1. This compound | C6H15NO | CID 80643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. PubChemLite - this compound (C6H15NO) [pubchemlite.lcsb.uni.lu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. guidechem.com [guidechem.com]

- 6. New methods for determination of 2-butoxyethanol, butoxyacetaldehyde and butoxyacetic acid in aqueous systems, with special reference to cell culture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. Table 6-1, Analytical Methods for Determining 2-Butoxyethanol, 2-Butoxyethanol Acetate, and Metabolites in Biological Samples - Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

solubility of 2-Butoxyethylamine in organic solvents

An In-depth Technical Guide: The Solubility of 2-Butoxyethylamine in Organic Solvents

Foreword

In the landscape of specialty chemicals, few compounds offer the versatile functionality of this compound. Its unique molecular architecture, possessing both a lipophilic tail and a hydrophilic, hydrogen-bonding head, positions it as a valuable intermediate and additive in fields ranging from coatings and cleaners to pharmaceutical synthesis and corrosion inhibition.[1][2] However, harnessing its full potential is predicated on a deep and predictive understanding of its behavior in various chemical environments. This guide moves beyond a superficial listing of properties to provide a mechanistic exploration of the solubility of this compound. Our objective is to equip researchers, scientists, and drug development professionals with not only the data but also the causal reasoning and validated experimental frameworks necessary to confidently control and manipulate its solubility in their specific applications. The protocols described are designed as self-validating systems, ensuring that the principles outlined can be reliably translated into practice.

The Molecular Profile of this compound

This compound (CAS No. 6338-52-9) is an organic compound characterized by a primary amine group (-NH₂) and an ether linkage (-O-) separated by an ethyl bridge, with an n-butyl group at the terminus. This structure is fundamentally amphiphilic:

-

Lipophilic Region: The four-carbon butyl chain (CH₃CH₂CH₂CH₂-) is nonpolar and interacts favorably with nonpolar organic solvents through van der Waals forces.

-

Hydrophilic Region: The primary amine and the ether oxygen (-NH₂, -O-) are polar and capable of engaging in strong intermolecular interactions, most notably hydrogen bonding. The amine group can act as both a hydrogen bond donor and acceptor, while the ether oxygen serves as a hydrogen bond acceptor.

This duality is the primary determinant of its solubility characteristics, allowing it to act as a mutual solvent or a surfactant in some systems.[3]

A Quantitative Overview of Solubility

The principle of "like dissolves like" provides a foundational lens through which to view solubility.[4][5] A substance's ability to dissolve in a solvent is maximized when the intermolecular forces between the solute and solvent molecules are similar in nature and strength to the forces within the pure components. The following table summarizes the solubility of this compound in representative organic solvents.

| Solvent Classification | Representative Solvent | Formula | Predicted Solubility (20°C) | Dominant Solute-Solvent Interaction |

| Polar Protic | Ethanol | C₂H₅OH | Miscible | Hydrogen Bonding |

| Polar Aprotic | Acetone (MEK) | CH₃COCH₃ | Miscible | Dipole-Dipole Interactions |

| Nonpolar Aromatic | Toluene | C₇H₈ | Soluble | Van der Waals (Dispersion) |

| Nonpolar Aliphatic | n-Hexane | C₆H₁₄ | Sparingly Soluble | Van der Waals (Dispersion) |

Note: Data is based on the physicochemical properties of this compound and solubility data for structurally analogous compounds like 2-Butoxyethanol.[6] The term "miscible" implies solubility in all proportions.

Mechanistic Insights into Solvation

Understanding the "why" behind the data is crucial for predicting behavior in novel solvent systems. The solubility of this compound is a thermodynamic balance between the energy required to break solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

The Primacy of Hydrogen Bonding

In polar protic solvents such as alcohols, the dominant interaction is hydrogen bonding. The solvent's hydroxyl group can donate a hydrogen bond to the amine's nitrogen or the ether's oxygen, and it can accept a hydrogen bond from the amine's N-H group. These strong, favorable interactions explain the high miscibility.

Caption: Hydrogen bonding network between this compound and Ethanol.

Dipole-Dipole and Dispersion Forces

With polar aprotic solvents like acetone (or Methyl Ethyl Ketone), which lack hydrogen bond-donating capabilities, the primary attractive forces are dipole-dipole interactions between the polar C=O bond of the ketone and the polar C-O, C-N, and N-H bonds of the amine.[7] These interactions are strong enough to result in miscibility.

In nonpolar solvents like toluene and hexane, only the weaker van der Waals (London dispersion) forces are at play. The butyl group of this compound interacts favorably with these solvents. However, to dissolve, the strong hydrogen bonds between the amine molecules must be broken. For aliphatic hydrocarbons like hexane, the energy gained from forming weak dispersion forces is insufficient to overcome the energy penalty of breaking these strong hydrogen bonds, resulting in poor solubility. Aromatic solvents like toluene, with their polarizable pi-electron clouds, can induce stronger dipole moments, leading to slightly more favorable interactions and thus greater solubility compared to aliphatic hydrocarbons.

Caption: Logical relationship governing solubility outcome.

A Self-Validating Protocol for Experimental Solubility Determination

The following protocol details the isothermal shake-flask method, which is considered a gold standard for determining thermodynamic solubility due to its reliability and direct measurement of a system at equilibrium.[8][9]

Core Requirements

-

Apparatus: Analytical balance (±0.1 mg), thermostatically controlled shaker bath, vials with PTFE-lined caps, calibrated positive displacement pipettes, syringe filters (0.45 µm, solvent-compatible), and a validated analytical instrument such as a Gas Chromatograph with a Flame Ionization Detector (GC-FID).

-

Reagents: this compound (≥99% purity), analytical grade organic solvents.

Step-by-Step Workflow

-

Preparation of the Slurry: In a vial, add a known volume of the solvent (e.g., 5 mL). Add an excess amount of this compound to the solvent. The presence of undissolved solute is essential for ensuring equilibrium saturation is achieved.[10]

-

Equilibration: Seal the vials and place them in the shaker bath set to a constant temperature (e.g., 25.0 ± 0.1 °C). Agitate the samples for a predetermined time (typically 24 to 48 hours) to ensure that the system reaches thermodynamic equilibrium.[11] A preliminary kinetic study plotting concentration vs. time can be performed to validate the minimum required equilibration time.

-

Phase Separation: Stop the agitation and allow the vials to rest in the temperature-controlled bath for at least 4 hours. This allows the excess solid to settle, preventing its accidental transfer during sampling.[12]

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a solvent-compatible 0.45 µm syringe filter into a pre-weighed volumetric flask. This is a critical step to remove any suspended microparticulates that would otherwise lead to an overestimation of solubility.

-

Quantification: Dilute the filtered sample to a known volume with the same solvent. Prepare a set of calibration standards of this compound in the solvent. Analyze the standards and the sample using a validated GC-FID method.

-

Calculation: Construct a calibration curve from the standards. Use the curve to determine the concentration of the diluted sample and back-calculate the concentration in the original, undiluted supernatant. This value represents the thermodynamic solubility.

Caption: Isothermal shake-flask experimental workflow.

Conclusion

The solubility of this compound is a direct and predictable consequence of its amphiphilic molecular structure. Its miscibility in polar solvents is driven by powerful hydrogen bonding and dipole-dipole interactions, while its more limited solubility in nonpolar media is governed by weaker dispersion forces. This guide has provided both the foundational data and the underlying chemical principles to understand these behaviors. Furthermore, the detailed shake-flask protocol offers a robust, self-validating method for generating precise solubility data for any solvent system. For the practicing scientist, this integrated understanding is paramount for the rational selection of solvents in synthesis, the design of stable formulations, and the optimization of industrial processes, transforming empirical observation into predictive science.

References

-

Suarez, S., et al. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

-

G. T. Hefter and R. P. T. Tomkins (Eds.). (n.d.). The Experimental Determination of Solubilities. ResearchGate. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Shake Flask Solubility Services. Retrieved from [Link]

-

Bergström, C. A., et al. (2014). Determination of aqueous solubility by heating and equilibration: A technical note. NIH National Center for Biotechnology Information. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

-

Education.com. (n.d.). Testing the Solubility of Common Liquid Solvents. Retrieved from [Link]

-

Ferreira, O., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. ACS Publications. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

- Google Patents. (n.d.). US3133787A - Corrosion inhibition.

-

Wikipedia. (n.d.). 2-Butoxyethanol. Retrieved from [Link]

-

ResearchGate. (2018). The Study of Physicochemical Properties of Binary Liquid Mixtures of Triethylamine with 2-Methoxyethanol, 2-Ethoxyethanol, 2-Butoxyethanol, 2-(2-Methoxyethoxy)ethanol, 2-(2-Ethoxyethoxy)ethanol, and 2-(2-Butoxyethoxy) ethanol at 308.15 K. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxyethylamine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Butoxyethanol. Retrieved from [Link]

-

PubChem. (n.d.). Methyl Ethyl Ketone. Retrieved from [Link]

Sources

- 1. US3133787A - Corrosion inhibition - Google Patents [patents.google.com]

- 2. specialtysurfactants.arkema.com [specialtysurfactants.arkema.com]

- 3. 2-Butoxyethanol - Wikipedia [en.wikipedia.org]

- 4. education.com [education.com]

- 5. Solvent Miscibility Table [sigmaaldrich.com]

- 6. 2-Butoxyethanol | C6H14O2 | CID 8133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methyl Ethyl Ketone | C4H8O | CID 6569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. bioassaysys.com [bioassaysys.com]

- 10. bioassaysys.com [bioassaysys.com]

- 11. enamine.net [enamine.net]

- 12. pubs.acs.org [pubs.acs.org]

health and safety information for 2-Butoxyethylamine

An In-Depth Technical Guide to the Health and Safety of 2-Butoxyethylamine

A Note on the Synthesis of Safety Data: Direct and comprehensive toxicological data for this compound is not as widely published as for other common glycol ethers or amines. This guide has been constructed by synthesizing information from Safety Data Sheets (SDS) and toxicological profiles of structurally analogous and well-documented compounds, primarily 2-Methoxyethylamine. This approach is based on the shared hazardous functional groups—a primary amine and an ether linkage—which dictate the chemical's reactivity and toxicological profile. The safety protocols and recommendations provided herein are therefore based on a conservative, protective framework rooted in the established hazards of these chemical classes.

Section 1: Chemical Identity and Hazard Profile

This compound is a primary amine containing a butoxy group. Its structure suggests it is a flammable, corrosive liquid with significant health hazards upon contact or inhalation. Understanding its fundamental properties is the first step in establishing a robust safety protocol.

Physicochemical and Hazard Properties

The following table summarizes the key properties and hazard classifications, primarily derived from data for the structural analog 2-Methoxyethylamine, which is expected to have a similar hazard profile.

| Property | Value / Classification | Rationale & Implication |

| Chemical Formula | C₆H₁₅NO | |

| GHS Hazard Statements | H225/H226: Highly flammable liquid and vapor.[1] H302: Harmful if swallowed.[2] H312: Harmful in contact with skin. H314: Causes severe skin burns and eye damage.[1][2] | The combination of flammability and corrosivity requires stringent controls for both fire prevention and personal contact. |

| Signal Word | Danger | Indicates a high level of immediate hazard. |

| Pictograms | Flame, Corrosion, Health Hazard | Visual representation of the primary dangers: flammability, skin/eye corrosivity, and acute toxicity. |

| Flash Point | ~12°C (for 2-Methoxyethylamine)[3] | A low flash point indicates that vapors can ignite at or near room temperature, necessitating strict control of ignition sources. |

| Boiling Point | ~95°C (for 2-Methoxyethylamine)[3] | The volatility at elevated temperatures can lead to the rapid formation of explosive air-vapor mixtures. |

| Appearance | Clear, colorless liquid.[4] | The lack of color can make spills difficult to see, requiring careful handling and observation. |

Section 2: Toxicological Profile and Health Effects

The primary amine group renders the molecule alkaline and corrosive, while the overall structure can be absorbed systemically. The health effects are therefore both local (at the point of contact) and potentially systemic.

-

Inhalation: Vapors are irritating to the respiratory tract.[2] High concentrations can cause chemical pneumonitis, pulmonary edema, and severe corrosive injury to the upper respiratory tract and lungs.[2][4]

-

Skin Contact: The substance is corrosive and causes severe skin irritation, chemical burns, redness, and blistering.[2] It is classified as harmful in contact with skin, indicating that dermal absorption can lead to systemic toxicity.

-

Eye Contact: Direct contact with the liquid or high concentrations of vapor will cause severe eye irritation, tissue injury, and potentially permanent eye damage or blindness.[1][2]

-

Ingestion: The substance is harmful if swallowed and can cause severe burns and perforation of the mouth, throat, and gastrointestinal tract.[2] Inducing vomiting is contraindicated due to the risk of re-exposing the esophagus to the corrosive material.[5]

Section 3: A Systematic Approach to Risk Mitigation

A self-validating safety system is not merely a list of rules, but a logical framework for reducing risk. The hierarchy of controls is the established, authoritative model for this process. It prioritizes controls from most to least effective.

Caption: The Hierarchy of Controls prioritizes risk mitigation strategies.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate personnel from the chemical hazard.

-

Chemical Fume Hoods: All handling of open containers of this compound must be conducted inside a certified chemical fume hood to prevent the accumulation of flammable and toxic vapors in the laboratory.

-

Local Exhaust Ventilation: For larger-scale operations where a fume hood is not feasible, local exhaust systems should be installed to capture vapors at the source.

-

Closed Systems: For routine or continuous processes, using a closed system for chemical transfer and reaction is the most effective way to minimize exposure.[1]

-

Safety Infrastructure: Laboratories must be equipped with easily accessible safety showers and eyewash stations.[1]

Administrative Controls: Standardizing Safe Workflows

These controls modify worker behavior to ensure safety.

-

Standard Operating Procedures (SOPs): Detailed, chemical-specific SOPs must be developed and validated for all experimental protocols involving this compound.

-

Designated Areas: Clearly mark and restrict access to areas where this compound is handled and stored.

-

Training: All personnel must receive documented training on the specific hazards, handling protocols, and emergency procedures for this chemical before they are permitted to work with it.

Section 4: Personal Protective Equipment (PPE) Protocol

PPE is the last line of defense and must be selected based on a thorough risk assessment. It is not a substitute for robust engineering and administrative controls.

Caption: A simplified workflow for selecting appropriate PPE.

Detailed PPE Specifications

-

Hand Protection: Wear protective gloves.[6] Nitrile or neoprene gloves are recommended. Given the corrosive nature, consider double-gloving for extended tasks.[7][8][9] Always inspect gloves for tears or holes before use.

-

Eye and Face Protection: Use tightly fitting safety goggles approved under standards like EN 166 (EU) or NIOSH (US). Due to the severe corrosion hazard, a face shield worn over goggles is required whenever there is a risk of splashing.[6][8]

-

Skin and Body Protection: Wear a flame-retardant, anti-static protective lab coat. For tasks with a higher risk of splashes, a chemically resistant apron or coveralls should be used. Do not allow contaminated clothing to remain in contact with skin.[2]

-

Respiratory Protection: A respirator is required when vapors or aerosols may be generated, and engineering controls are insufficient.[6] A full-face respirator with an ABEK-type filter cartridge is recommended to provide protection against organic vapors, ammonia, and amines, while also offering eye protection.

Section 5: Safe Handling and Storage Protocols

The dual flammable and corrosive nature of this compound dictates strict procedures for its handling and storage.

Precautions for Safe Handling

-

Prevent Ignition: Keep the chemical away from heat, sparks, open flames, and hot surfaces.[1] Use explosion-proof electrical, ventilating, and lighting equipment.[1]

-

Control Static Discharge: Vapors can be ignited by static electricity.[2] Ensure all containers and transfer equipment are grounded and bonded.[5] Use only non-sparking tools.[5]

-

Avoid Incompatibles: Do not allow contact with strong oxidizing agents.

-

Personal Hygiene: Wash hands and face thoroughly after handling.[1] Do not eat, drink, or smoke in areas where the chemical is used.[2]

Conditions for Safe Storage

-

Container: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[1]

-

Location: Store in a designated, locked-up, flame-proof area.[1][2] Do not store in pits or basements where vapors may accumulate.[2]

-

Inert Atmosphere: For long-term storage, consider keeping the material under an inert gas like nitrogen or argon to prevent potential peroxide formation and degradation.[1]

Section 6: Emergency Response Procedures

Rapid and correct response during an emergency is critical to minimizing harm. All personnel must be trained in these procedures.

Caption: Flowchart for responding to a chemical spill.

First Aid Measures

-

General Advice: First aiders must protect themselves. Show the Safety Data Sheet to the attending physician.

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[5] Immediately call a poison center or physician.[1][5]

-

In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of water or use a safety shower for at least 15-30 minutes.[2] Call a physician immediately.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call an ophthalmologist.

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting.[1][5] The victim should drink one or two glasses of water. Call a physician immediately.[1]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry powder, alcohol-resistant foam, or carbon dioxide (CO2).[1][5]

-

Specific Hazards: The liquid is flammable, and its vapors can form explosive mixtures with air. Vapors are heavier than air and may travel to a distant ignition source. Combustion may produce toxic fumes of carbon oxides (CO, CO2) and nitrogen oxides (NOx).

-

Protective Actions: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent skin contact. Use a water spray to cool containers and knock down vapors.

Section 7: Waste Disposal Considerations

Chemical waste must be handled in a manner that ensures safety and environmental compliance.

-

Classification: Waste materials from spills or reactions may be classified as hazardous waste.[2]

-

Disposal: Dispose of contents and containers at an approved waste disposal plant in accordance with all local, state, and federal regulations.[5] Do not allow the product to enter drains.

References

- SAFETY D

- SAFETY D

- Butoxyethanol / 2-Butoxyethanol - Chemical Safety Facts. ChemicalSafetyFacts.org.

- SC-234032 - SAFETY DATA SHEET. (2015). Santa Cruz Biotechnology, Inc.

- 2-Methoxyethylamine SDS, 109-85-3 Safety D

- 2-Methoxyethylamine. (2023). CymitQuimica.

- 2-BUTOXYETHANOL AR. Loba Chemie.

- 109-85-3, 2-Methoxyethylamine Formula. ECHEMI.

- Permeation of 2-Butoxyethanol Through Multiple Layers of a Disposable Nitrile Glove Material and a Single Layer of Microflex 93-260. (2022). MDPI.

- Personal protective equipment in your pharmacy. (2019). Alberta College of Pharmacy.

- Personal Protective Equipment (PPE). CHEMM.

- 2-Methoxyethylamine. PubChem.

- 2-Methoxyethylamine 99 109-85-3. Sigma-Aldrich.

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. echemi.com [echemi.com]

- 4. 2-Methoxyethylamine | C3H9NO | CID 8018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. Permeation of 2-Butoxyethanol Through Multiple Layers of a Disposable Nitrile Glove Material and a Single Layer of Microflex 93-260 [mdpi.com]

- 8. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]

- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

An In-depth Technical Guide to the Degradation Pathways of 2-Butoxyethylamine

A Senior Application Scientist's Perspective on Microbial and Abiotic Breakdown for Researchers and Drug Development Professionals

Foreword: Understanding the Environmental Fate of 2-Butoxyethylamine

This compound (2-BEA) is a bifunctional molecule of interest in various industrial and pharmaceutical applications. Its structure, possessing both a reactive primary amine and a stable ether linkage, presents a unique challenge in understanding its environmental persistence and metabolic fate. This guide provides a comprehensive technical overview of the known and proposed degradation pathways of 2-BEA, drawing upon established principles of xenobiotic metabolism by microorganisms and abiotic environmental processes. For researchers, environmental scientists, and professionals in drug development, a thorough comprehension of these pathways is critical for environmental risk assessment, the design of biodegradable analogues, and understanding potential metabolic liabilities. This document synthesizes current scientific understanding, provides actionable experimental protocols, and offers insights into the enzymatic machinery responsible for the breakdown of this compound.

Section 1: Microbial Degradation of this compound: A Tale of Two Moieties

The microbial-mediated degradation of this compound is anticipated to proceed along two primary enzymatic fronts, targeting either the amine or the ether functional group. Drawing parallels from the well-documented metabolism of structurally similar compounds, such as alkylamines and glycol ethers, we can construct a robust hypothetical framework for the biodegradation of 2-BEA. Key microbial genera with a proven track record in degrading xenobiotics, such as Pseudomonas and Rhodococcus, are likely to be primary actors in this process.[1][2][3]

Proposed Pathway A: Initial Oxidation of the Amine Terminus

This pathway is initiated by an attack on the primary amine group, a common strategy employed by microorganisms to metabolize alkylamines.[4][5] The initial and rate-limiting step is likely the oxidative deamination of 2-BEA, catalyzed by a monoamine oxidase or a related amine dehydrogenase.[1][5][6][7] This enzymatic reaction would convert the amine functionality into an aldehyde, yielding the intermediate 2-butoxyacetaldehyde. Subsequently, an aldehyde dehydrogenase would rapidly oxidize this intermediate to 2-butoxyacetic acid (BAA).[8] BAA is a known major metabolite of the structurally related compound 2-butoxyethanol.[8][9] The resulting BAA can then undergo cleavage of the ether bond, as detailed in the degradation of 2-butoxyethanol, to yield n-butanol and glyoxylic acid.[10] These smaller molecules can then be readily assimilated into central metabolic cycles, such as the tricarboxylic acid (TCA) cycle, leading to the complete mineralization of the original 2-BEA molecule.

Caption: Proposed microbial degradation pathway of 2-BEA via initial amine oxidation.

Proposed Pathway B: Primary Attack on the Ether Linkage

An alternative microbial strategy involves the direct cleavage of the robust ether bond. This mechanism is well-documented in bacteria that degrade lignin and other ether-containing xenobiotics.[4][11][12][13][14] This pathway is likely initiated by a monooxygenase or dioxygenase enzyme, which hydroxylates one of the carbon atoms adjacent to the ether oxygen.[3] This hydroxylation event results in the formation of an unstable hemiacetal intermediate. The hemiacetal would then spontaneously or enzymatically hydrolyze, cleaving the ether bond to yield butanol and 2-aminoethanol. Both of these products are readily biodegradable and can be funneled into central metabolic pathways for complete mineralization.

Caption: Proposed microbial degradation pathway of 2-BEA via initial ether cleavage.

Section 2: Abiotic Degradation of this compound

In the absence of microbial activity, this compound can undergo abiotic degradation through several environmental processes. The primary mechanisms are likely to be oxidation, hydrolysis, and photolysis.

Oxidation

In aqueous environments, 2-BEA can be oxidized by reactive oxygen species (ROS), such as hydroxyl radicals (•OH).[11][12] These radicals can be generated through various photochemical and chemical processes in surface waters. The reaction of •OH with 2-BEA is expected to be rapid and could lead to the formation of a variety of oxidized products, including aldehydes and carboxylic acids, through pathways similar to those observed in microbial oxidation.

Hydrolysis

While the ether linkage in 2-BEA is generally stable, it can undergo hydrolysis under extreme pH conditions or at elevated temperatures, although this process is expected to be slow under typical environmental conditions. The amine group can also participate in hydrolysis reactions, but this is less likely to be a significant degradation pathway.

Photolysis

Direct photolysis of 2-BEA is unlikely as it does not contain significant chromophores that absorb sunlight. However, indirect photolysis can occur in the presence of photosensitizing agents in the environment, such as dissolved organic matter.[14] This process can generate reactive species that can then degrade the 2-BEA molecule. In the atmosphere, 2-BEA is expected to be degraded primarily by reaction with photochemically generated hydroxyl radicals.[15]

Section 3: Experimental Protocols for Studying this compound Degradation

To empirically validate the proposed degradation pathways and to quantify the rates of transformation, a systematic experimental approach is required. The following protocols provide a framework for the enrichment and isolation of 2-BEA-degrading microorganisms and the analytical quantification of the parent compound and its primary metabolites.

Enrichment and Isolation of 2-BEA-Degrading Microorganisms

Objective: To isolate pure or mixed microbial cultures capable of utilizing this compound as a sole source of carbon and/or nitrogen.

Methodology:

-

Sample Collection: Obtain soil or water samples from environments with a history of contamination with amines, ethers, or industrial effluents.

-

Enrichment Culture:

-

Prepare a minimal salts medium (MSM) lacking any other carbon or nitrogen source.

-

Add this compound to the MSM at a concentration of 100-500 mg/L.

-

Inoculate the medium with the environmental sample (e.g., 1 g of soil or 1 mL of water per 100 mL of medium).

-

Incubate at room temperature (25-30°C) on a rotary shaker.

-

-

Sub-culturing: After significant growth is observed (or after 1-2 weeks), transfer an aliquot of the culture to fresh MSM with 2-BEA. Repeat this process several times to enrich for 2-BEA-degrading microorganisms.

-

Isolation of Pure Cultures:

-

Plate serial dilutions of the final enrichment culture onto MSM agar plates containing 2-BEA as the sole carbon and nitrogen source.

-

Incubate the plates until distinct colonies appear.

-

Isolate individual colonies and re-streak onto fresh plates to ensure purity.

-

-

Identification: Identify the isolated strains using 16S rRNA gene sequencing.

Caption: Workflow for the enrichment and isolation of 2-BEA-degrading microorganisms.

Analytical Methodology: GC-MS for Metabolite Identification

Objective: To identify and semi-quantify this compound and its degradation products in culture media.

Methodology:

-

Sample Preparation:

-

Centrifuge a sample of the microbial culture to remove cells.

-

Acidify the supernatant to pH ~2 with HCl.

-

Extract the supernatant with an organic solvent such as ethyl acetate or dichloromethane.

-

Dry the organic extract over anhydrous sodium sulfate and concentrate it under a gentle stream of nitrogen.

-

-

Derivatization (Optional but Recommended): To improve the volatility and chromatographic properties of the analytes, derivatize the extract with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[16]

-

GC-MS Analysis:

-

Column: A non-polar or semi-polar capillary column (e.g., HP-5MS).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 280°C) to elute all compounds.

-

Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 40-500.

-

-

Data Analysis: Identify the peaks by comparing their mass spectra with a library of known compounds (e.g., NIST) and with authentic standards of 2-BEA and its expected metabolites (e.g., 2-butoxyacetic acid, butanol, 2-aminoethanol).[17]

Analytical Methodology: HPLC with Pre-column Derivatization for Quantification

Objective: To accurately quantify the concentration of this compound over time in degradation experiments.

Methodology:

-

Sample Preparation:

-

Centrifuge a sample of the microbial culture and filter the supernatant through a 0.22 µm filter.

-

-

Pre-column Derivatization:

-

Mix the filtered sample with a derivatizing agent that reacts with primary amines to form a fluorescent or UV-absorbing product. Common reagents include o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC).[18][19][20] The reaction is typically carried out in a buffered, aqueous solution.

-

-

HPLC Analysis:

-

Column: A reversed-phase C18 column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: A fluorescence detector (for OPA or FMOC derivatives) or a UV-Vis detector set to the appropriate wavelength for the derivatized product.

-

-

Quantification: Create a calibration curve using known concentrations of derivatized 2-BEA standards. Quantify the concentration of 2-BEA in the samples by comparing their peak areas to the calibration curve.

Section 4: Quantitative Data and Concluding Remarks

Currently, there is a paucity of published quantitative data specifically on the degradation rates of this compound. However, based on studies of similar compounds, it can be anticipated that microbial degradation will be the most significant and rapid removal mechanism in environments with adapted microbial populations. The half-life of 2-BEA in such environments could range from days to weeks. Abiotic degradation processes are likely to be slower, with half-lives on the order of weeks to months.

The proposed degradation pathways and experimental protocols outlined in this guide provide a robust framework for researchers to investigate the environmental fate of this compound. A thorough understanding of these processes is essential for responsible stewardship of this and other related chemicals. Future research should focus on the isolation and characterization of 2-BEA-degrading microorganisms, the identification of the specific enzymes and genes involved in the degradation pathways, and the generation of quantitative data on degradation kinetics under various environmental conditions. This knowledge will be invaluable for the development of effective bioremediation strategies and for the design of next-generation chemicals with improved environmental compatibility.

References

- Masai, E. (2018). Bacterial Enzymes for the Cleavage of Lignin β-Aryl Ether Bonds: Properties and Applications. In Lignin Valorization: Emerging Approaches (pp. 226-251). The Royal Society of Chemistry.

- Monoamine Oxidase: Tunable Activity for Amine Resolution and Functionalization. (2018).

- White, G. F., Russell, N. J., & Tidswell, E. C. (1996). Bacterial scission of ether bonds. Microbiological reviews, 60(1), 216–232.

- Tiedje, J. M., & Alexander, M. (1969). Enzymic cleavage of the ether bond of 2,4-dichlorophenoxyacetate. Journal of Agricultural and Food Chemistry, 17(5), 1080–1084.

- Crawford, R. L., Kirk, T. K., Harkin, J. M., & McCoy, E. (1973). Bacterial cleavage of an arylglycerol-beta-aryl ether bond. Applied microbiology, 25(2), 322–324.

- Emeleus, H. J., & Taylor, H. S. (1930). THE PHOTOCHEMICAL DECOMPOSITION OF AMINES AND THE PHOTOCHEMICAL INTERACTION OF AMINES AND ETHYLENE. Journal of the American Chemical Society, 52(7), 2693–2703.

- Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst. (2013). Journal of the American Chemical Society, 135(42), 15738–15741.

- Amine oxidase. (2023). In Wikipedia.

- Nielsen, C. J., D'Anna, B., Dye, C., Graus, M., & Wisthaler, A. (2011).

- Woiski, C., Dobslaw, D., & Engesser, K. H. (2020). Isolation and characterization of 2-butoxyethanol degrading bacterial strains.

- The role of amine oxidases in xenobiotic metabolism. (1993). Toxicology, 82(1-3), 133–141.

- Possible degradation pathways for 2-BE, according to the literature. Details can be found in the introduction. (n.d.).

- Substrate specificity of amine oxidase. (n.d.).

- Isolation and characterization of 2-butoxyethanol degrading bacterial strains. (2020).

- Derivatization and Separation of Aliph

- Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. (n.d.). Thermo Fisher Scientific.

- Pollutant Degrading Enzyme: Catalytic Mechanisms and Their Expanded Applications. (2021). International Journal of Molecular Sciences, 22(19), 10344.

- Rhodococcus Strains from the Specialized Collection of Alkanotrophs for Biodegradation of Aromatic Compounds. (2023). Microorganisms, 11(3), 696.

- Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. (2018). PloS one, 13(11), e0206520.

- Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs. (2017).

- Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. (2017). Current protocols in toxicology, 74, 4.43.1–4.43.10.

- Metabolomics Strategies Using GC-MS/MS Technology. (n.d.). Thermo Fisher Scientific.

- HPLC Sample Derivatization - 2butoxyethanol. (2014).

- Two-Step Chemo-Microbial Degradation of Post-Consumer Polyethylene Terephthalate (PET) Plastic Enabled by a Biomass-Waste Catalyst. (2023).

- Application Notes and Protocols for Studying the Microbial Degradation of 1,2,7-Trichloronaphthalene. (n.d.). Benchchem.

- A Review of Various Advanced Oxidation Techniques for Pesticide Degradation for Practical Application in Aqueous Environments. (2023).

- Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. (2007). Annual review of microbiology, 61, 29–53.

- Microbial Degradation Pathways of 2,4-D Butyl Ester: An In-depth Technical Guide. (n.d.). Benchchem.

- Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. (2016). Current protocols in molecular biology, 114, 30.4.1–30.4.29.

- Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics. (2023). STAR protocols, 4(2), 102242.

- Genome-Based Exploration of Rhodococcus Species for Plastic-Degrading Genetic Determinants Using Bioinformatic Analysis. (2022). International Journal of Molecular Sciences, 23(18), 10762.

- Effects of Secondary Plant Metabolites on Microbial Populations: Changes in Community Structure and Metabolic Activity in Contaminated Environments. (2016). Frontiers in microbiology, 7, 1053.

- Enzymes of 2-oxo acid degradation and biosynthesis in cell-free extracts of mixed rumen micro-organisms. (1976). The Journal of general microbiology, 95(2), 323–334.

- Characterization of 2-Bromoethanesulfonate as a Selective Inhibitor of the Coenzyme M-Dependent Pathway and Enzymes of Bacterial Aliphatic Epoxide Metabolism. (2010). Journal of bacteriology, 192(19), 5139–5147.

- Phase II Detoxification Enzymes. (n.d.).

- Biotic and abiotic degradation behaviour of ethylene glycol monomethyl ether (EGME). (2005).

- The historic and current use of glycol ethers: A picture of change. (2019). Environmental Science: Processes & Impacts, 21(11), 1805–1812.

- Proposed pathway for the degradation of alkylamines in Pseudomonas strain BERT. (n.d.).

- Enzyme Inhibition Assays for Monoamine Oxidase. (2024). Methods in molecular biology (Clifton, N.J.), 2788, 427–440.

- EnzyChrom™ Monoamine Oxidase Assay Kit. (n.d.). BioAssay Systems.

- Degradation of Xenobiotic Pollutants: An Environmentally Sustainable Approach. (2022). International Journal of Molecular Sciences, 23(17), 9899.

- Monoamine Oxidase Assays. (n.d.). Cell Biolabs, Inc..

- Substrate specificity of a long-chain alkylamine-degrading Pseudomonas sp isolated from activated sludge. (2008).

- Synthesis, characterization, and use of 2-[(2H(9))butoxy]acetic acid and 2-(3-methylbutoxy)acetic acid as an internal standard and an instrument performance surrogate, respectively, for the gas chromatographic-mass spectrometric determination of 2-butoxyacetic acid, a human metabolite of 2-butoxyethanol. (2003). Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 792(2), 153–166.

- Monoamine Oxidase Assay Kit. (n.d.). Bio-Techne.

- Monoamine Oxidase Assays. (n.d.).

- Recent Advanced Technologies for the Characterization of Xenobiotic-Degrading Microorganisms and Microbial Communities. (2020). Frontiers in bioengineering and biotechnology, 8, 580223.

- Degradation of tertiary alkylamines during chlorination/chloramination: implications for formation of aldehydes, nitriles, halonitroalkanes, and nitrosamines. (2008). Environmental science & technology, 42(13), 4860–4868.

- Degradation of Tertiary Alkylamines during Chlorination/Chloramination: Implications for Formation of Aldehydes, Nitriles, Halonitroalkanes, and Nitrosamines. (n.d.).

- Environmental Research Brief: Modeling Soil-Water Distribution of Aromatic Amines in Water Saturated Soil Systems. (1999).

- The Toxicology of Glycol Ethers and its Relevance to Man (Fourth Edition) Volume I. (2005). ECETOC.

- Photolysis of Saturated Alcohols, Ethers, and Amines. (1977). Advances in Photochemistry, 10, 59–145.

- Environmental impacts of amines and their degradation products: Current status and knowledge gaps. (2012). Energy Procedia, 23, 358–365.

- Development of a new GC-MS method for identification and quantitive determination of amine degradation byproducts. (n.d.).

- Environmental Impact of Amines. (n.d.).

- Effect of a Dormant State on the Xenobiotic-Degrading Strain Pseudomonas fluorescens 26K. (n.d.).

- Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. (2020). Scientific Working Group for the Analysis of Seized Drugs.

- Synthesis of 2-tert-Butoxyacetic acid. (n.d.). PrepChem.com.

- Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. (2018). Environmental Science: Processes & Impacts, 20(12), 1735–1744.

- Reference method for the analysis of 2-butoxyethanol (2-BE) and other glycol ethers (GEs) in selected products (automotive. (n.d.). Health Canada.

- 2-Butoxyethanol. (n.d.).

- Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling. (2024). Agriculture, 14(6), 903.

- 2-butoxyethanol. (1996). Australian Industrial Chemicals Introduction Scheme.

- Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. (2023). Molecules (Basel, Switzerland), 28(15), 5777.

- A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. (2023). Molecules (Basel, Switzerland), 28(15), 5707.

- Microbiology of Hydrocarbon-Degrading Pseudomonas. (n.d.).

- High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoq. (2011). Analytical chemistry, 83(18), 7135–7142.

- alcohols, ethers, amines, & halides. (2019). YouTube.

- Journal of the American Chemical Society. (n.d.).

- Bacterial Degradation of Glycol Ethers. (1995). Applied microbiology and biotechnology, 44(3-4), 532–538.

Sources

- 1. Degradation of Xenobiotic Pollutants: An Environmentally Sustainable Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent Advanced Technologies for the Characterization of Xenobiotic-Degrading Microorganisms and Microbial Communities [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Substrate specificity of a long-chain alkylamine-degrading Pseudomonas sp isolated from activated sludge - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 10. Monoamine Oxidase Assays [cellbiolabs.com]

- 11. Biotic and abiotic degradation behaviour of ethylene glycol monomethyl ether (EGME) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. nilu.com [nilu.com]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis, characterization, and use of 2-[(2H(9))butoxy]acetic acid and 2-(3-methylbutoxy)acetic acid as an internal standard and an instrument performance surrogate, respectively, for the gas chromatographic-mass spectrometric determination of 2-butoxyacetic acid, a human metabolite of 2-butoxyethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]